(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Description
This compound features a thiazole core substituted at position 4 with a 4-chlorophenyl group and at position 2 with an (E)-configured acrylonitrile moiety bearing a 4-fluorophenyl substituent. The chloro and fluoro groups introduce electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUOFVCXGZTMII-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions.
Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the thiazole derivative with appropriate reagents to introduce the prop-2-enenitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the thiazole ring or phenyl groups.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its unique structural features.
Biochemical Studies: Use in studying enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Diagnostics: Use in the development of diagnostic tools and assays.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Agriculture: Investigation of its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- Compound from : The thiazole is substituted with a 4-isobutylphenyl group instead of 4-chlorophenyl. The isobutyl group increases hydrophobicity, likely enhancing membrane permeability but reducing solubility in polar solvents. This contrasts with the chloro group’s balance of moderate lipophilicity and electronic effects .
- Compound from : A simple phenyl group replaces the 4-chlorophenyl on the thiazole.
Variations in the Acrylonitrile Substituents
- Compound from : The 4-fluorophenyl group is replaced with a thiophene ring.
- Compound from : Both the thiazole and acrylonitrile moieties carry 4-fluorophenyl groups. This dual fluorination increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound’s mixed chloro/fluoro substitution .
- Compound from : A furan ring replaces the 4-fluorophenyl group. Furan’s oxygen atom introduces hydrogen-bonding capability, improving aqueous solubility but possibly reducing metabolic stability due to oxidative susceptibility .
Crystallographic and Solid-State Properties
- The target compound’s thiazole core likely imposes greater rigidity, affecting crystal packing and solubility .
- Isostructural Compounds (): Fluorophenyl groups in related thiazole derivatives adopt perpendicular orientations relative to the molecular plane, creating non-coplanar structures that may reduce crystallinity compared to fully planar systems .
Biological Activity
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C18H12ClFN2S
- Molecular Weight : 322.81 g/mol
- CAS Number : 919201-69-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and subsequent coupling reactions to introduce the chlorophenyl and fluorophenyl groups. The specific synthetic pathways can vary based on the desired purity and yield.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a related thiazole derivative was shown to possess significant activity against various bacterial strains, indicating potential applications in treating infections .
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
A study investigating a structurally similar compound demonstrated neuroprotective effects in models of cerebral ischemia. The compound significantly prolonged survival times in mice subjected to acute ischemic conditions, suggesting that it may protect neuronal cells from damage during ischemic events .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, which may contribute to their anticancer effects.
- Modulation of Signaling Pathways : Thiazole derivatives often interact with various signaling pathways that regulate cell survival and apoptosis, enhancing their therapeutic potential against tumors.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation.
Case Study 1: Neuroprotective Activity
In a controlled study involving bilateral common carotid artery occlusion in mice, a derivative similar to this compound was tested for its neuroprotective effects. The results indicated a significant reduction in mortality rates and an increase in survival time across all tested doses .
Case Study 2: Anticancer Efficacy
In vitro assays on HepG2 and MCF-7 cell lines revealed that the thiazole derivative exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The compound induced apoptosis through caspase activation pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
